6,8-Difluoro-2-propylquinolin-4-amine 6,8-Difluoro-2-propylquinolin-4-amine
Brand Name: Vulcanchem
CAS No.: 1189105-83-6
VCID: VC15950959
InChI: InChI=1S/C12H12F2N2/c1-2-3-8-6-11(15)9-4-7(13)5-10(14)12(9)16-8/h4-6H,2-3H2,1H3,(H2,15,16)
SMILES:
Molecular Formula: C12H12F2N2
Molecular Weight: 222.23 g/mol

6,8-Difluoro-2-propylquinolin-4-amine

CAS No.: 1189105-83-6

Cat. No.: VC15950959

Molecular Formula: C12H12F2N2

Molecular Weight: 222.23 g/mol

* For research use only. Not for human or veterinary use.

6,8-Difluoro-2-propylquinolin-4-amine - 1189105-83-6

Specification

CAS No. 1189105-83-6
Molecular Formula C12H12F2N2
Molecular Weight 222.23 g/mol
IUPAC Name 6,8-difluoro-2-propylquinolin-4-amine
Standard InChI InChI=1S/C12H12F2N2/c1-2-3-8-6-11(15)9-4-7(13)5-10(14)12(9)16-8/h4-6H,2-3H2,1H3,(H2,15,16)
Standard InChI Key UKWUOEGIQKYGQN-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC(=C2C=C(C=C(C2=N1)F)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6,8-Difluoro-2-propylquinolin-4-amine (C₁₂H₁₂F₂N₂) belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The substitution pattern of this compound distinguishes it from simpler quinolines:

  • Fluorine atoms at positions 6 and 8 introduce electronegativity, enhancing hydrogen-bonding potential and resistance to oxidative metabolism .

  • A propyl group at position 2 contributes to lipophilicity, potentially improving membrane permeability.

  • The 4-amine group introduces polarity, balancing solubility and interaction with biological targets .

Table 1: Comparative Molecular Properties of 6,8-Difluoro-2-propylquinolin-4-amine and Analogs

Property6,8-Difluoro-2-propylquinolin-4-amine2-Ethyl-7,8-difluoro-N-propylquinolin-4-amine
Molecular FormulaC₁₂H₁₂F₂N₂C₁₄H₁₆F₂N₂
Molecular Weight (g/mol)222.23250.29
logP (Predicted)2.83.1
Hydrogen Bond Donors21

Biological Activity and Mechanism of Action

Table 2: Biological Activity of Select Quinoline Derivatives

CompoundTarget Cell LineIC₅₀ (µM)Mechanism
DDD107498 (Quinoline-4-carboxamide)P. falciparum0.0007PfEF2 Inhibition
ChloroquineHeLa1.2Lysosomal Alkalinization
6-Fluoroquinoline AnalogMDA-MB-23112.4Topoisomerase II Inhibition

Antimalarial Activity

The quinoline scaffold is a cornerstone of antimalarial drug development. Recent studies on quinoline-4-carboxamides reveal that fluorine substitutions enhance:

  • Metabolic Stability: Reduced clearance via cytochrome P450 enzymes .

  • Target Binding: Improved affinity for Plasmodium translation elongation factor 2 (PfEF2), a critical enzyme for protein synthesis .

Structure-Activity Relationships (SAR)

Role of Fluorine Substitution

  • Electron-Withdrawing Effects: Fluorine atoms at positions 6 and 8 increase the compound’s electrophilicity, enhancing interactions with nucleophilic residues in target proteins .

  • Metabolic Resistance: Fluorine reduces oxidative degradation, prolonging systemic exposure .

Impact of the 4-Amine Group

  • Solubility Modulation: The amine group counterbalances the lipophilicity of fluorine and propyl substituents, improving aqueous solubility.

  • Target Selectivity: Protonation at physiological pH enables ionic interactions with negatively charged enzyme active sites .

Pharmacokinetic and Toxicological Considerations

Absorption and Distribution

  • Lipophilicity: The propyl group and fluorine atoms confer moderate logP values (~2.8–3.1), favoring passive diffusion across biological membranes .

  • Plasma Protein Binding: High binding (>90%) is anticipated due to aromatic and hydrophobic moieties, potentially limiting free drug concentration .

Metabolism and Excretion

  • Hepatic Clearance: Fluorine substitution likely reduces CYP450-mediated metabolism, as seen in analogs like DDD107498 (t₁/₂ = 10 h in rats) .

  • Renal Excretion: Polar metabolites derived from amine oxidation may undergo glomerular filtration .

Comparative Analysis with Clinical Candidates

Chloroquine vs. 6,8-Difluoro-2-propylquinolin-4-amine

  • Mechanistic Divergence: Chloroquine acts via lysosomal alkalinization, whereas fluorinated quinolines may target nucleic acid synthesis or translation machinery .

  • Resistance Profile: Fluorine’s metabolic stability could mitigate resistance mechanisms associated with efflux pumps .

Future Directions and Challenges

Unanswered Questions

  • Target Identification: The precise molecular target(s) of 6,8-difluoro-2-propylquinolin-4-amine remain uncharacterized.

  • In Vivo Efficacy: Preclinical studies in murine models are needed to validate antitumor or antiparasitic activity.

Synthetic Optimization

  • Stereoselective Synthesis: Development of enantioselective routes to explore chirality-activity relationships.

  • Prodrug Strategies: Masking the 4-amine group to enhance oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator